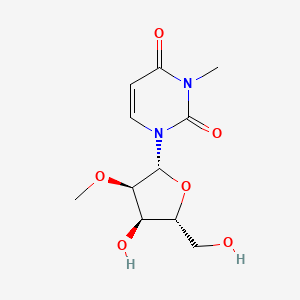
Methyl 3-amino-2,4-dimethylbenzoate
概要
説明
“Methyl 3-Amino-4-methylbenzoate” is used as a reagent in the synthesis of perfluoroalkylated indoles which are very useful in drug development .
Synthesis Analysis
The synthesis of “Methyl 3-Amino-4-methylbenzoate” involves the use of 3-methyl-4-nitrobenzoic acid in methanol, to which 5% Pd/C is added. The mixture is then hydrogenated at 48 psi H2 for 24 hours .Molecular Structure Analysis
The molecular formula of “Methyl 3-Amino-4-methylbenzoate” is C10H13NO2 .Chemical Reactions Analysis
“Methyl 3-Amino-4-methylbenzoate” is involved in the preparation of 4-(pyrimidin-2-ylamino) benzamide derivatives which are designed as inhibitors of the hedgehog signalling pathway, a target of cancer treatment .Physical and Chemical Properties Analysis
“Methyl 3-Amino-4-methylbenzoate” has a predicted boiling point of 299.7±35.0 °C and a predicted density of 1.105±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Synthesis of Alkyl β-Resorcylate Derivatives
Methyl 3-amino-2,4-dimethylbenzoate has been involved in the synthesis of alkyl β-resorcylate derivatives. These derivatives are created through condensation reactions of dimethyl sodiomalonate with various dianions, leading to products like methyl 2,4-dihydroxy-6-methyl-benzoates. This process is noteworthy for its convenience, short synthesis routes, and optimised conditions (Barrett, Morris, & Barton, 1981).
NMR Spectroscopy Studies
The compound has been studied for its peculiar chemical shifts in the context of NMR spectroscopy. Specifically, the methyl groups of 2,4-dimethylbenzo[g]quinoline, a related compound, have shown anomalous shifts depending on concentration. This phenomenon is attributed to the 'fixation' of bonds in the heteroring, which could be relevant in understanding similar compounds (Born & Harsin, 1977).
Crystallographic Studies
In crystallography, the structure of methyl 3,5-dimethylbenzoate, a compound structurally similar to this compound, has been elucidated. The study highlights how the presence of substituents like bromomethyl groups can lead to the formation of molecular dimers and two-dimensional aggregates, providing insights into the crystal structure of such compounds (Ebersbach, Seichter, & Mazik, 2022).
Synthesis of Novel Chemical Compounds
Role in Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored. For example, substitutedN-phenyl derivatives of the phthalimide pharmacophore, which include similar structural elements, have been evaluated for their anticonvulsant and neurotoxic properties. This research highlights the potential therapeutic applications of compounds structurally related to this compound in treating neurological conditions (Vamecq et al., 2000).
Application in Corrosion Inhibition Studies
A theoretical study of bipyrazolic-type organic compounds, which include structural motifs similar to this compound, was conducted to evaluate their efficiency as corrosion inhibitors. This research is significant in understanding the interaction of these compounds with metal surfaces, which is crucial in developing new corrosion inhibitors (Wang et al., 2006).
Conformational Studies in Benzene Derivatives
Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including 2,4-dimethylbenzoic acid, provides insights into the molecular structure and steric interactions in benzene derivatives. This knowledge is crucial in understanding the physical and chemical properties of this compound and similar compounds (Gliński et al., 2008).
Cancer Research Applications
Compounds like 2-(4-Aminophenyl)benzothiazoles, which bear resemblance in structural elements to this compound, have been studied for their inhibitory effects on specific human ovarian carcinoma cell lines. This research demonstrates the potential of such compounds in the development of new anticancer therapies (Bradshaw et al., 1998).
Safety and Hazards
“Methyl 3-Amino-4-methylbenzoate” is classified under GHS07 signal word “Warning”. It has hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Relevant papers on “Methyl 3-Amino-4-methylbenzoate” can be found in the references provided .
特性
IUPAC Name |
methyl 3-amino-2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDYRLZDFQUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735933 | |
| Record name | Methyl 3-amino-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-89-3 | |
| Record name | Methyl 3-amino-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)







